N-cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide is a synthetic compound with the chemical formula CHFNO and a molecular weight of approximately 344.334 g/mol. This compound is primarily utilized in research settings and is not intended for therapeutic or veterinary applications. It is classified as a bioactive reagent and is often used in studies related to pharmacology and medicinal chemistry.
The synthesis of N-cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of this nature are generally synthesized through:
Technical details regarding exact reaction conditions, yields, and purification methods are often proprietary or unpublished but can be inferred from similar compounds in the literature.
The molecular structure of N-cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide can be represented by its IUPAC name and structural formula:
The compound features a cyclopentyl group attached to a diamide backbone with a trifluorinated phenolic substituent. The presence of trifluoromethyl groups is significant for its potential biological activity.
C1CCC(C1)N(C(=O)C(C(C(C(C2=CC=CC=C2)(F)(F)(F))O)=O)=O)
N-cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide may undergo various chemical reactions typical for amides and fluorinated compounds:
These reactions are essential for understanding the compound's reactivity and potential applications in medicinal chemistry.
Further research is needed to elucidate its precise mechanisms in biological systems.
Relevant data on these properties can guide researchers in experimental design and application development.
N-cyclopentyl-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4